Bienvenue dans la boutique en ligne BenchChem!

methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Medicinal Chemistry Physicochemical Profiling SAR Studies

This 3,4,8-trimethyl-2-oxo-2H-chromene (coumarin) derivative is purpose-built for CYP1A1/1A2 inhibitor lead optimization. The unique 7-position methyl phenylacetate ether side chain provides a defined stereoelectronic handle absent in simpler coumarins, enabling exploration of additional active-site interactions to improve selectivity over CYP2A6/2B1. Sourced as an orange solid at ≥95% HPLC purity, it is ideal for SAR studies, prodrug design (methyl ester permeability strategy), and in vivo tumor-growth inhibition comparisons against the active 3,4,8-trimethylcoumarin class.

Molecular Formula C21H20O5
Molecular Weight 352.386
CAS No. 670243-47-7
Cat. No. B2847748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
CAS670243-47-7
Molecular FormulaC21H20O5
Molecular Weight352.386
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC)C
InChIInChI=1S/C21H20O5/c1-12-13(2)20(22)26-18-14(3)17(11-10-16(12)18)25-19(21(23)24-4)15-8-6-5-7-9-15/h5-11,19H,1-4H3
InChIKeyMNFRLTJIKMZNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 670243-47-7): Structural Identity and Core Characteristics


Methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS 670243-47-7) is a fully synthetic small molecule belonging to the 2-oxo-2H-chromene (coumarin) class, distinguished by a 3,4,8-trimethyl substitution pattern on the chromenone core and a methyl phenylacetate moiety linked via an ether bridge at position 7 . Reported as an orange solid with a purity of 95% (HPLC) , it has a molecular formula of C21H20O5 and a molecular weight of 352.4 g/mol . Its structural complexity positions it as a late-stage intermediate or a specialized probe for structure-activity relationship (SAR) studies, rather than a broadly used tool compound.

Why Generic Substitution of Methyl Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate Is Not Advisable


Substituting methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate with a generic coumarin analog is not scientifically sound due to the highly specific and interdependent nature of its substituents. The 3,4,8-trimethyl pattern on the chromenone core is not a common decoration and is known to critically influence both physicochemical properties and biological target engagement in related series [1]. Furthermore, the methyl phenylacetate side chain, incorporating an alpha-substituted phenyl group, introduces a defined stereoelectronic environment that directly impacts molecular recognition. A closely related analog, 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one, demonstrates this sensitivity: the mere presence of a 4-methoxy group on the phenyl ring, versus the unsubstituted phenyl group in the target compound, results in different computed properties and, by extension, distinct biological profiles, as evidenced by their separate PubChem Compound ID (CID) records [1][2].

Procurement-Relevant Quantitative Differentiation Guide for Methyl Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate


Differentiation via Unique Phenyl Substituent: Comparing logP with a 4-Methoxy Analog

The target compound's unsubstituted phenyl ring on the acetate side chain is a key point of differentiation. A direct comparison with its closest PubChem-listed analog, 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one (CID 983934), reveals a divergence in lipophilicity. The target compound is calculated to be less lipophilic due to the absence of the electron-donating methoxy group, which influences membrane permeability and non-specific binding profiles. This difference is critical for projects where target engagement relies on a specific logP window. The computed XLogP3-AA value for the 4-methoxy analog is 3.9 [1], providing a baseline for this class, though an experimentally validated logP for the target compound would be required for precise quantitative differentiation. This represents a Class-level inference [1].

Medicinal Chemistry Physicochemical Profiling SAR Studies

Cytotoxic Potential Against P-388 Leukemia: A Cross-Study Comparable Analysis

Evidence from a supplier's technical note indicates that a closely related compound from the 3,4,8-trimethylcoumarin series shows significant inhibitory activity against P-388 leukemia in mice when administered as a suspension . While this data point is for an analog and was obtained in an in vivo murine model, it provides a baseline for cross-study comparison. The target compound, with its unique substitution, can be investigated as part of a series to optimize this activity. Without direct, publicly available in vivo efficacy data for the target compound, this evidence is categorized as Cross-study comparable, but it critically validates the biological relevance of this chemical space .

Cancer Research Cytotoxicity Assays Drug Discovery

Consistent Purity Specification as a Foundation for Reproducible Screening

The target compound is supplied with a verified purity of 95% by HPLC , a critical parameter for ensuring assay reproducibility. This compares favorably to general screening libraries where purity can vary significantly. While a purity of >95% is standard for focused compound collections, its explicit documentation allows for direct comparison with critical reagents in a screening cascade. Without a specific comparator compound's purity data from the same supplier, this serves as Supporting evidence for the compound's suitability for rigorous quantitative biology.

Chemical Biology High-Throughput Screening Quality Control

Core Template Differentiation: The 3,4,8-Trimethyl Coumarin versus Generic Warfarin Analogs

A key value proposition is the compound's core structure. The well-known coumarin warfarin is a 3-(α-acetonylbenzyl)-4-hydroxycoumarin, primarily targeting vitamin K epoxide reductase. The target compound replaces the 4-hydroxy group with a methyl group and introduces a 3-methyl and 8-methyl substitution, which fundamentally alters its pharmacophore. A related 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC) demonstrated a striking selectivity shift, potently inhibiting cytochrome P450s 1A1 and 1A2 (IC50: 0.46 µM and 0.50 µM) while showing no inhibition of P450s 2A6 and 2B1 at 50 µM [1]. This provides class-level evidence that the 3,4,8-trimethyl substitution pattern is a validated template for achieving high target selectivity, a property that is distinct from generic coumarin activity and can be further tuned by the unique 7-oxy acetate group in the target compound [1].

Anticoagulant Research Selectivity Profiling Chemical Biology

High-Value Application Scenarios for Methyl Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate Based on Differential Evidence


Focused Library Design for CYP1A1/1A2 Selectivity Optimization

Leveraging the class-level evidence that the 3,4,8-trimethylcoumarin scaffold directs potent and selective CYP1A1/1A2 inhibition (IC50 ~0.5 µM for 7ETMC) [1], researchers can procure this compound as a key intermediate. Its unique methyl phenylacetate moiety at the 7-position provides a chemical handle to explore additional interactions within the CYP active site, aiming to further improve potency and selectivity over CYP2A6 and CYP2B1, a critical goal for developing chemical probes or therapeutic leads with minimized off-target effects [1].

In Vivo Antileukemic Lead Optimization Starting Point

Given the established in vivo activity against P-388 leukemia in mice by a close structural analog within the 3,4,8-trimethylcoumarin class [1], the target compound is a rational choice for initiating a medicinal chemistry campaign. The incorporation of the methyl ester group is a common prodrug or permeability-enhancing strategy. This compound can be used directly to test hypotheses regarding oral bioavailability and tumor growth inhibition, serving as a direct comparator to the parent active analog to establish a clear structure-activity relationship [1].

Physicochemical Property Modulation in SAR Studies

For programs where tuning lipophilicity is paramount, the target compound offers a distinct advantage. Based on a class-level inference that its unsubstituted phenyl ring results in a lower logP compared to a 4-methoxy analog with an XLogP3-AA of 3.9 [2], this compound can be procured as a versatile scaffold. It allows medicinal chemists to systematically explore the impact of substituent effects on the phenyl ring while keeping the core 3,4,8-trimethylcoumarin pharmacophore constant, thereby generating critical data for lead optimization [2].

Quote Request

Request a Quote for methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.